2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine
Overview
Description
2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.17289623 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential of Piperidine-Oxadiazole Derivatives
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their anticancer properties. This research synthesized a range of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, confirming their structure through spectroscopic techniques and assessing their anticancer efficacy. Some compounds demonstrated significant anticancer activity, presenting low IC50 values, which suggests their potential as effective anticancer agents. However, further in vivo studies are necessary to confirm their therapeutic applicability (Rehman et al., 2018).
Corrosion Inhibition by Benzimidazole-Oxadiazole Derivatives
Benzimidazole bearing 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition capabilities on mild steel in sulfuric acid. The study utilized gravimetric, electrochemical, SEM, and computational methods, revealing that these derivatives form a protective layer on the steel surface, demonstrating mixed-type inhibition behavior. The Langmuir adsorption isotherm and associated thermodynamic and kinetic parameters indicate a combination of physisorption and chemisorption mechanisms (Ammal et al., 2018).
Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, showing significant antimycobacterial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The study identified potent scaffolds and linkers within these compounds, which displayed considerable activity and safety indices, suggesting them as promising candidates for further SAR studies and potential tuberculosis treatments (Lv et al., 2017).
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
A series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited moderate to significant activity against various Gram-negative and Gram-positive bacteria, indicating their potential as antimicrobial agents. The research underscores the biological relevance of 1,3,4-oxadiazole bearing compounds, suggesting their importance in developing new antimicrobial treatments (Khalid et al., 2016).
Properties
IUPAC Name |
1-[2-[2-(2-methylimidazol-1-yl)ethyl]piperidin-1-yl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-15-21-9-12-24(15)11-7-17-4-2-3-10-25(17)19(26)6-5-18-22-23-20(27-18)16-8-13-28-14-16/h8-9,12-14,17H,2-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKROPRPSJUJYJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC2CCCCN2C(=O)CCC3=NN=C(O3)C4=CSC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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